molecular formula C7H12BrNO3 B562057 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one CAS No. 153201-10-6

4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one

Cat. No. B562057
M. Wt: 238.081
InChI Key: DEJLZAYVHKUHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Isoxazole Derivatives : 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one is used in the synthesis of various isoxazole derivatives. These compounds exhibit significant differences in their physical properties depending on their aryl substitution, as explored by Sarlo, Fabbrini, and Renzi (1966) in their study of N-methylisoxazolin-5-ones and 5-methoxy-isoxazoles (Sarlo, Fabbrini, & Renzi, 1966).

  • Structural Analysis and Tautomerism : The compound has been involved in studies related to the tautomerism of heterocyclic compounds. Boulton and Katritzky (1961) investigated the basicity and tautomerism of isoxazole derivatives, highlighting the influence of different substituents on their chemical behavior (Boulton & Katritzky, 1961).

Neurochemical Research

  • Synthesis of Neuroexcitant Analogues : This chemical has been utilized in the synthesis of isoxazole amino acids, which are important neuroexcitants. Pajouhesh and Curry (1998) demonstrated its role in the enantioselective synthesis of glutamic acid analogues, contributing to neurochemical research (Pajouhesh & Curry, 1998).

  • Development of EAA Receptor Antagonists : Krogsgaard-Larsen et al. (1991) used isoxazole derivatives in the development of excitatory amino acid (EAA) receptor antagonists, highlighting the compound's significance in neuroscience research (Krogsgaard‐Larsen et al., 1991).

Agricultural and Environmental Applications

  • Fungicidal Research : The compound has been used in the synthesis of various fungicidal agents. Studies like those by Yang et al. (2017) explore the creation of potential fungicidal candidates for crop protection (Yang et al., 2017).

  • Bioremediation Studies : Research into biodegradation, like the study by Mulla et al. (2018) on the degradation of sulfamethoxazole in bacteria, shows the relevance of isoxazole derivatives in environmental management (Mulla et al., 2018).

Safety And Hazards

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Future Directions

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properties

CAS RN

153201-10-6

Product Name

4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one

Molecular Formula

C7H12BrNO3

Molecular Weight

238.081

IUPAC Name

4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3

InChI Key

DEJLZAYVHKUHMK-UHFFFAOYSA-N

SMILES

CC1C(C(=O)N(O1)COC)CBr

synonyms

4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; 

Origin of Product

United States

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